2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate
Overview
Description
2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate is a chemical compound with the molecular formula C40H81NO3. It is also known by other names such as octadecanoic acid, 2-[(2-hydroxyethyl)octadecylamino]ethyl ester. This compound is primarily used as a modifier in polymer films to enhance antifog properties .
Preparation Methods
2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate can be synthesized by reacting hydroxyethylated fatty amines with octadecanoic acid under appropriate conditions. This process is typically carried out in an organic solvent such as methanol or chlorinated paraffins . The reaction conditions include maintaining a specific temperature and pressure to ensure the complete conversion of reactants to the desired product.
Chemical Reactions Analysis
2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Scientific Research Applications
2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate has several scientific research applications:
Surface Chemistry: It is used in studies involving surface compatibility and micellar properties.
Polymer Science: This compound is used to enhance the properties of polymer films, such as low-density polyethylene and ethylene-vinyl acetate copolymers.
Material Science: It is used in the synthesis and characterization of various stearates for material coatings.
Cancer Research: Some studies have explored its potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate involves its interaction with polymer matrices to enhance their properties. The hydroxyethyl group interacts with the polymer chains, improving their flexibility and antifog properties. This compound also acts as a surfactant, reducing the surface tension of the polymer films .
Comparison with Similar Compounds
2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate can be compared with other similar compounds such as:
Ethyl stearate: Used as a plasticizer and lubricant.
Octadecylamine: Used as a corrosion inhibitor and surfactant.
Properties
IUPAC Name |
2-[2-hydroxyethyl(octadecyl)amino]ethyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H81NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(36-38-42)37-39-44-40(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-39H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYNLKWLPONHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H81NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866267 | |
Record name | 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52497-24-2, 56996-48-6 | |
Record name | 2-[(2-Hydroxyethyl)octadecylamino]ethyl octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52497-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((2-Hydroxyethyl)octadecylamino)ethyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052497242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Denon 331P | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056996486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-hydroxyethyl)octadecylamino]ethyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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